

An In-Depth Technical Guide to Zirconium Tungstate (CAS Number: 16853-74-0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ditungsten zirconium octaoxide	
Cat. No.:	B101891	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium tungstate (ZrW₂O₈) is a remarkable inorganic ceramic material, most noted for its strong, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range. This property, counterintuitive to the behavior of most materials, makes it a subject of significant research interest and a candidate for advanced applications where thermal expansion control is critical. This technical guide provides a comprehensive overview of zirconium tungstate, focusing on its fundamental properties, synthesis methodologies, and characterization techniques. While primarily a material of interest in materials science and engineering, this guide will also address its relevance, or lack thereof, in the field of drug development.

Physicochemical and Structural Properties

Zirconium tungstate is a white to light-green powder that is insoluble in water.[1] Its most defining characteristic is its ability to contract upon heating over a wide temperature range, a property known as negative thermal expansion.

Quantitative Physicochemical Data

The key physicochemical properties of the common cubic alpha phase (α -ZrW₂O₈) are summarized in the table below.



Property	Value	Conditions
CAS Number	16853-74-0	-
Molecular Formula	Zr(WO4)2 or ZrW2O8	-
Molar Mass	586.91 g/mol	-
Appearance	White to light-green powder	Ambient
Density	5.072 g/cm ³	293 K
Crystal System	Cubic (α-phase)	0 K to 428 K
Space Group	P213	0 K to 428 K
Lattice Parameter (a)	0.915993 nm	293 K
Coefficient of Thermal Expansion (α-phase)	-7.2 to -8.8 x 10 ⁻⁶ K ⁻¹	Wide temperature range (-273 °C to 777 °C)[1][2]
Coefficient of Thermal Expansion (β-phase)	-4.9 x 10 ⁻⁶ K ⁻¹	430 K to 950 K[1]
Bulk Modulus	69.4 - 74.5 GPa	300 K[1][3]
Young's Modulus	88 - 98.8 GPa	Ambient[4][5]
Shear Modulus	34.4 - 40.5 GPa	Ambient[3][4]
Poisson's Ratio	0.28	-[6]
Thermal Conductivity	~0.8 W/(m·K)	Ambient
Refractive Index	1.669	Natural light
Decomposition Temperature	~1050 K (777 °C) in air	-[1]

Crystal Structure

The cubic α -phase of zirconium tungstate possesses a unique crystal structure that is the origin of its negative thermal expansion. The structure consists of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra.[2] This arrangement forms a flexible framework. Upon heating, transverse



vibrations of the oxygen atoms bridging the zirconium and tungsten polyhedra cause them to draw closer together, leading to a contraction of the overall structure.[7]

At approximately 428 K (155 °C), α -ZrW₂O₈ undergoes a second-order phase transition to a disordered cubic β -phase.[1] Under high pressure, it can transform into other phases, including a denser orthorhombic y-phase.[2]

Experimental Protocols

Several methods have been developed for the synthesis of zirconium tungstate, each with its own advantages and disadvantages in terms of purity, particle size, and reaction conditions.

Solid-State Reaction

This is a conventional method for producing polycrystalline ZrW₂O₈.

Methodology:

- Stoichiometric amounts of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders are intimately mixed.
- The mixed powder is typically pressed into pellets to ensure good contact between the reactants.
- The pellets are heated in a furnace to a temperature of 1200 °C for a duration of 0.5 to 1 hour.[8]
- Crucially, the material is then rapidly quenched to room temperature (e.g., by air or water cooling) to retain the metastable cubic phase.[2] Slow cooling will result in decomposition back to the constituent oxides.

Hydrothermal Synthesis

Hydrothermal methods allow for the synthesis of fine, crystalline powders at lower temperatures.

Methodology:



- A 0.2 mol/L solution of a zirconium salt (e.g., ZrO(NO₃)₂·5H₂O) and a 0.4 mol/L solution of a tungsten precursor (e.g., N₅H₃¬W₀O₂₄·H₂O) are prepared.[8]
- The two solutions are mixed and stirred continuously for approximately 2.5 hours.[8]
- Concentrated hydrochloric acid (e.g., to a final concentration of 6 mol/L) is added, and the mixture is stirred for another 3 hours.[8]
- The resulting suspension is sealed in a Teflon-lined autoclave and heated to 180 °C for 15 hours.[8]
- The product is then filtered, washed with deionized water, and dried at 60 °C to obtain a precursor.[8]
- The precursor is subsequently calcined at around 500-570 °C for 6 hours to yield crystalline ZrW₂O₈.[8][9]

Sol-Gel Synthesis

The sol-gel process is particularly useful for preparing nanoparticles of zirconium tungstate with high chemical homogeneity.

Methodology:

- A zirconium precursor, such as zirconium oxychloride (ZrOCl₂), is dissolved in a suitable solvent.
- A tungsten precursor, such as tungstic acid (H₂WO₄), is dissolved in a separate solvent,
 often with the aid of a complexing agent or by adjusting the pH.[8]
- The two solutions are mixed under controlled pH (typically acidic, in the range of 2-3) to form a sol.[8]
- The sol is then allowed to age, during which it forms a gel through hydrolysis and condensation reactions.
- The gel is dried to remove the solvent, resulting in a xerogel or aerogel.



• Finally, the dried gel is calcined at temperatures typically between 600 °C and 800 °C to crystallize the ZrW₂O₈ nanoparticles.

Characterization Techniques

The synthesized zirconium tungstate is typically characterized using a variety of analytical techniques to confirm its phase purity, crystal structure, morphology, and thermal properties.

Methodologies:

- X-ray Diffraction (XRD): Used to identify the crystalline phases present and to determine the lattice parameters. The absence of peaks corresponding to ZrO₂ and WO₃ confirms the phase purity of the ZrW₂O₈.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These
 techniques are employed to visualize the morphology, particle size, and microstructure of the
 synthesized powder.
- Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to study the thermal stability of the material, identify phase transition temperatures, and monitor the decomposition process.
- Dilatometry: This is a key technique for measuring the coefficient of thermal expansion of the material over a range of temperatures.

Applications and Relevance to Drug Development

The unique negative thermal expansion of zirconium tungstate makes it a highly valuable material in applications where thermal stability is paramount. Its primary use is as a filler in composite materials (e.g., with polymers, metals, or other ceramics) to create materials with a tailored, near-zero, or even negative coefficient of thermal expansion.[10] Such composites have potential applications in:

- Precision optical and electronic instruments
- Dental fillings
- Aerospace components



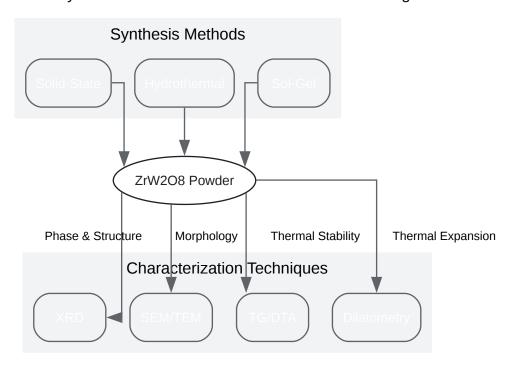
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It is important to note that extensive literature searches have revealed no evidence of zirconium tungstate (CAS 16853-74-0) being used in any signaling pathways, as a drug delivery vehicle, or in any other direct application within the field of drug development. The audience should be aware that while zirconia (zirconium dioxide, ZrO₂) has established biomedical applications, zirconium tungstate's properties and research focus are firmly in the realm of materials science. There are no known biological roles for zirconium tungstate compounds.[11]

Visualizations

Experimental Workflows and Logical Relationships

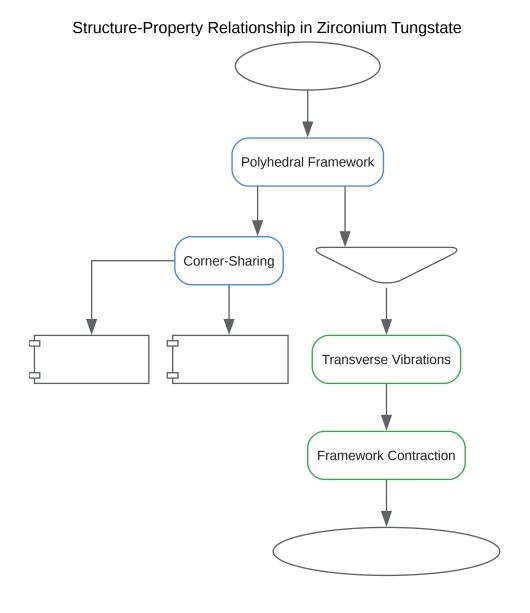
Synthesis and Characterization of Zirconium Tungstate



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Caption: A flowchart illustrating the common synthesis routes and subsequent characterization methods for zirconium tungstate.





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Caption: The relationship between the crystal structure of zirconium tungstate and its negative thermal expansion property.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Zirconium Tungstate (CAS Number: 16853-74-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101891#cas-number-16853-74-0-for-zirconium-tungstate]

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